Relacorilant
CAS No.: 1496510-51-0
Cat. No.: VC0541174
Molecular Formula: C27H22F4N6O3S
Molecular Weight: 586.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1496510-51-0 |
---|---|
Molecular Formula | C27H22F4N6O3S |
Molecular Weight | 586.6 g/mol |
IUPAC Name | [(4aR)-1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone |
Standard InChI | InChI=1S/C27H22F4N6O3S/c1-35-15-22(14-33-35)41(39,40)36-9-7-18-11-24-17(13-34-37(24)21-4-2-20(28)3-5-21)12-26(18,16-36)25(38)23-10-19(6-8-32-23)27(29,30)31/h2-6,8,10-11,13-15H,7,9,12,16H2,1H3/t26-/m0/s1 |
Standard InChI Key | WANIDIGFXJFFEL-SANMLTNESA-N |
Isomeric SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
Canonical SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
Appearance | Solid powder |
Introduction
Molecular and Pharmacological Profile
Structural Characteristics
Relacorilant’s chemical structure features a tetrahydropyrazolo[3,4-g]isoquinoline core, substituted with fluorophenyl and trifluoromethylpyridinyl groups. This design confers high binding affinity for the glucocorticoid receptor ( in HepG2 cells) . The absence of progesterone receptor activity distinguishes it from mifepristone, a first-generation GR antagonist associated with endometrial changes and abortion risks .
Pharmacodynamics
Relacorilant competitively inhibits cortisol binding to GRs, preventing nuclear translocation of the receptor-ligand complex and downstream gene expression . Preclinical studies in rat models of exogenous Cushing’s syndrome demonstrated dose-dependent reductions in hyperglycemia and insulin resistance at 7.5–30 mg/kg doses . In vitro assays revealed moderate inhibition of cytochrome P450 enzymes (CYP3A4: ; CYP2C8: ), necessitating caution in polypharmacy scenarios .
Pharmacokinetics
Clinical Efficacy in Cushing’s Syndrome
Phase 2 Trials (NCT02804750)
In an open-label, dose-finding study (), relacorilant improved hypertension and hyperglycemia in patients with endogenous Cushing’s syndrome:
-
Hypertension subgroup: 63.6% (7/11) of high-dose patients (250–400 mg/d) achieved ≥5 mmHg reduction in 24-hour systolic/diastolic blood pressure .
-
Hyperglycemia subgroup: HbA1c decreased by 0.7% (), and fructosamine levels dropped by 24.6 µmol/L () .
Exploratory endpoints showed significant increases in osteocalcin (+44%, ) and improvements in liver enzymes (ALT: −12 U/L, ) .
Phase 3 GRADIENT Trial (NCT04308590)
The double-blind, placebo-controlled GRADIENT trial () evaluated relacorilant over 22 weeks:
Applications in Oncology
Mechanism in Platinum-Resistant Ovarian Cancer
Relacorilant reverses glucocorticoid-mediated chemoresistance by inhibiting GR-dependent anti-apoptotic pathways. Preclinical models showed synergy with nab-paclitaxel, enhancing tumor cell apoptosis .
Phase 2 Trial (NCT03776812)
A randomized study () compared relacorilant + nab-paclitaxel regimens in recurrent ovarian cancer:
Regulatory Status and Future Directions
New Drug Application (NDA)
Corcept Therapeutics submitted an NDA in January 2025, supported by GRACE and GRADIENT trials . The FDA’s decision is anticipated in Q4 2025.
Ongoing Research
-
Phase 3 GRADIENT-LTE (NCT04865835): Evaluating long-term safety in Cushing’s syndrome.
-
Phase 2 HEPHAESTUS (NCT05297527): Investigating relacorilant in hepatocellular carcinoma with GR overexpression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume